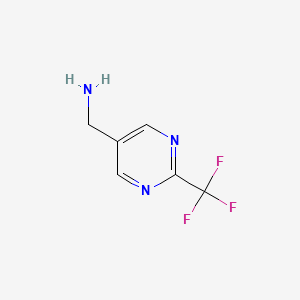

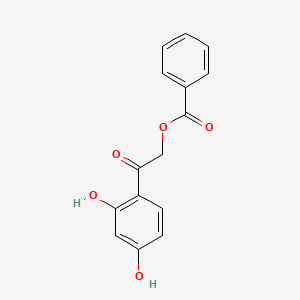

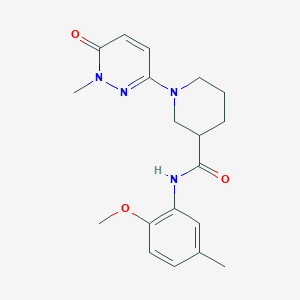

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine derivatives, such as “(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide”, are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . These compounds are widely studied due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyridine derivatives can be synthesized through various methods. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their analogs can be obtained through atom-economical approaches .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varied. For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, the presence of 4-fluoro-phenyl and pyridin-4-yl moieties was found to be crucial for the bioactivity of a group of compounds .Aplicaciones Científicas De Investigación

1. Complex Formation and Structural Analysis

The formation of molecular complexes with metals such as zinc(II) and their structural analysis is a key area of research. For example, studies have investigated the structure of complexes like zinc(II) tetraphenylporphyrin with heteroaromatic N-oxides and aniline derivatives, highlighting coordination peculiarities and thermodynamic parameters (Andreev et al., 2015).

2. Magnetic Properties and Structure

Research has been conducted on pentacoordinated paramagnetic bis-o-semiquinonato zinc complexes with different N-ligands, including N-(pyridin-4-ylmethylene)aniline. These studies focus on crystal structure and magnetic properties, revealing the impact of ligand variations on magnetic exchange interactions (Piskunov et al., 2017).

3. Spectroscopic Properties in Metal Complexes

Theoretical studies on halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including variants of N-(pyridin-4-ylmethylene)aniline, have been carried out to understand their spectroscopic properties. These studies utilize methods like time-dependent density functional theory to investigate UV-Vis absorption peaks and electron transitions (Wang et al., 2012).

4. Coordination Polymers and Supramolecular Features

The synthesis of coordination polymers containing ligands like 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline and their crystal structure analysis have been a subject of research. This includes the exploration of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).

5. Fluorescent Properties of Metal Complexes

Studies have been conducted on Hg(II) complexes of bidentate NN and tridentate NNO Schiff-base ligands. These investigations include exploring the fluorescent properties of these complexes and understanding the formation of monomeric or polymeric structures based on the presence of Hg–O bonds (Basu Baul et al., 2014).

6. Ozonation By-products in Aqueous Solutions

Research on the ozonation of anilines in aqueous solutions to study reaction and oxidation by-products has been conducted. This includes examining by-products formed from ozonation of p-chloroaniline, a variant of the compound of interest (Sarasa et al., 2002).

7. Nano-structured Metal-organic Frameworks

The synthesis of nano-structured Zinc(II)-based metal-organic frameworks (MOFs) and their application as precursors for the synthesis of ZnO nano-structures is a significant area of study. This includes the use of ligands such as N,N'-Bis-pyridin-4-ylmethylene-naphtalene-1,5-diamine in the formation of these MOFs (Bigdeli et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEWDAZIRIWVPX-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)

![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)